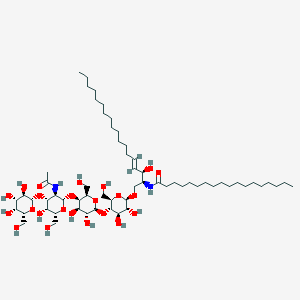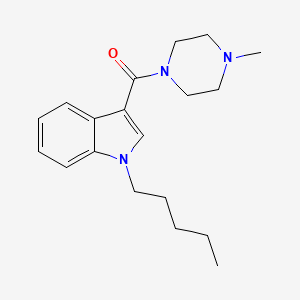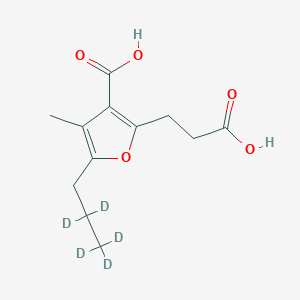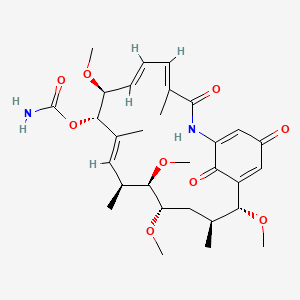
Mepirapim hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepirapim hydrochloride is a novel synthetic cannabinoid that has recently gained attention due to its recreational abuse and potential neurotoxic effects. It was first identified on the illicit drug market in 2013 and has since been associated with serious health emergencies . This compound acts on cannabinoid receptors in the brain, leading to various pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mepirapim hydrochloride is synthesized through a series of chemical reactions involving indole-based cannabinoids. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for both research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Mepirapim hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Scientific Research Applications
Mepirapim hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: It is used in neurochemical studies to investigate the effects of synthetic cannabinoids on brain function and behavior.
Medicine: It is being studied for its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: It is used in the development of new synthetic cannabinoids and related compounds for various industrial applications
Mechanism of Action
Mepirapim hydrochloride exerts its effects by acting on cannabinoid receptors in the brain, specifically cannabinoid receptor one. This interaction leads to a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain reward circuit . These changes in neurochemical signaling are associated with addiction-related behaviors and neurochemical maladaptation in the brain.
Comparison with Similar Compounds
JWH-018: An indole-based cannabinoid with a naphthyl group.
FUBIMINA: Another synthetic cannabinoid identified alongside Mepirapim.
Comparison: Mepirapim hydrochloride is unique due to its 4-methylpiperazine group, which distinguishes it from other synthetic cannabinoids like JWH-018 and FUBIMINA . This structural difference contributes to its distinct pharmacological effects and potential for abuse.
Properties
CAS No. |
2365542-30-7 |
|---|---|
Molecular Formula |
C19H28ClN3O |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H |
InChI Key |
PAIPEAYSOQABHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)




![3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765898.png)


